molecular formula C11H11FO3 B1444379 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 936728-02-8

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No. B1444379
M. Wt: 210.2 g/mol
InChI Key: JKIHCIJMQGMLOG-UHFFFAOYSA-N
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Description

“1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C11H11FO3 . It is available for purchase from various chemical suppliers .


Synthesis Analysis

While specific synthesis methods for “1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid” were not found, related compounds provide some insight. For instance, 1-fluoro-cyclopropane-1-carboxylic acid can be prepared by oxidation of 1-fluoro-cyclopropyl methyl ketone . Another related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was synthesized by condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine .


Molecular Structure Analysis

The molecular structure of “1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid” is represented by the molecular formula C11H11FO3 . The molecular weight of the compound is 210.2 .

Scientific Research Applications

Synthetic Methodologies and Intermediates

The synthesis and applications of cyclopropane derivatives, including those similar to 1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid, are widely explored in scientific research for their utility in creating complex molecular structures. For example, Zhou et al. (2021) developed a high-yield synthetic method for a related compound, demonstrating the utility of multi-step nucleophilic substitution reactions and ester hydrolysis in the synthesis of cyclopropane derivatives. This approach highlights the potential for creating diverse molecular frameworks useful in medicinal chemistry and materials science (Zhou et al., 2021).

Crystal Structure and Antiproliferative Activity

Lu et al. (2021) synthesized a molecule containing a cyclopropane moiety with significant inhibitory activity against certain cancer cell lines. The study emphasizes the potential of cyclopropane-containing compounds in the development of new anticancer agents, showcasing the importance of structural analysis in understanding the bioactivity of such compounds (Lu et al., 2021).

Fluorination Techniques and Fluorinated Ketones

Konik et al. (2017) explored the synthesis of distally fluorinated ketones via ring cleavage of cyclopropanol intermediates, demonstrating the application of sulfinate salts as fluoroalkylating reagents. This research provides insights into novel fluorination techniques that could be applicable to the synthesis of fluorinated derivatives of cyclopropane carboxylic acids, offering potential applications in pharmaceuticals and agrochemicals (Konik et al., 2017).

Antimicrobial and Antioxidant Studies

Raghavendra et al. (2016) synthesized cyclopropane derivatives and evaluated their antimicrobial and antioxidant activities. This study underscores the potential of cyclopropane-based compounds in developing new antimicrobial and antioxidant agents, highlighting the versatility of cyclopropane carboxylic acids in medicinal chemistry (Raghavendra et al., 2016).

properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-15-9-3-2-7(6-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIHCIJMQGMLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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